PP-C8

CDK12 degradation PROTAC potency DC50 comparison

PP-C8 is a selective CDK12-Cyclin K PROTAC degrader that ablates target function, unlike inhibitors with CDK13 cross-reactivity. It achieves near-complete complex removal (DC50 ~416 nM) without degrading CDK13, enabling clean dissection of CDK12 biology. Validated for synergy with PARP inhibitors in TNBC models. For research use only.

Molecular Formula C43H51FN12O7
Molecular Weight 866.9 g/mol
Cat. No. B10832095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePP-C8
Molecular FormulaC43H51FN12O7
Molecular Weight866.9 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)NCC4=NC5=CC(=C(C=C5N4)F)NCCCCCCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C43H51FN12O7/c1-25(2)55-24-48-37-38(52-43(53-39(37)55)54-16-18-62-19-17-54)47-22-33-49-29-20-27(44)28(21-30(29)50-33)45-14-7-5-3-4-6-8-15-46-35(58)23-63-32-11-9-10-26-36(32)42(61)56(41(26)60)31-12-13-34(57)51-40(31)59/h9-11,20-21,24-25,31,45H,3-8,12-19,22-23H2,1-2H3,(H,46,58)(H,49,50)(H,47,52,53)(H,51,57,59)
InChIKeyXZMGOWQHLJWQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PP-C8 (CAS 3032108-74-7) as a Selective CDK12-Cyclin K PROTAC Degrader: A Procurement Overview for Targeted Protein Degradation Research


2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide, known as PP-C8 (CAS 3032108-74-7), is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) that selectively degrades the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex via the ubiquitin-proteasome system [1]. It comprises a noncovalent CDK12/13 inhibitor-derived ligand linked to a cereblon (CRBN) E3 ligase-binding moiety . This compound is a critical research tool for investigating transcriptional regulation of DNA damage response (DDR) genes and for exploring synthetic lethality strategies in oncology [1].

Why Generic Substitution Fails: The Functional Distinction Between CDK12 Degradation and Kinase Inhibition


CDK12 is a therapeutic target in cancers reliant on homologous recombination repair (HRR) [1]. However, traditional small-molecule inhibitors of CDK12, such as SR-4835, often exhibit potent cross-reactivity with its closest paralog, CDK13, a liability associated with potential toxicity [1]. Furthermore, inhibitor binding does not eliminate the CDK12 scaffolding function or dismantle the CDK12-Cyclin K complex, which may sustain residual oncogenic signaling. PP-C8 addresses these limitations by functioning as a selective degrader, achieving near-complete removal of the target protein complex rather than mere catalytic inhibition [2]. This fundamental shift in mechanism—from occupancy-driven pharmacology to event-driven pharmacology—creates a distinct functional profile that is not recapitulated by conventional kinase inhibitors, thereby precluding generic interchange with ATP-competitive CDK12 inhibitors in experimental workflows [2].

PP-C8 (3032108-74-7) Product-Specific Quantitative Evidence Guide: Comparative Potency, Selectivity, and Functional Synergy


Comparative CDK12 Degradation Potency: PP-C8 vs. PROTAC CDK12/13 Degrader-1 (7f)

While PP-C8 demonstrates robust degradation of CDK12 and Cyclin K, it is important to contextualize its potency against next-generation dual degraders. PROTAC CDK12/13 Degrader-1 (7f) TFA achieves picomolar degradation efficiency, significantly surpassing PP-C8 in direct comparative assays [1][2].

CDK12 degradation PROTAC potency DC50 comparison MDA-MB-231 cells

Isoform Selectivity: PP-C8 Demonstrates CDK12 Specificity Over CDK13

A key differentiator for PP-C8 is its specificity for CDK12 over CDK13, a feature lacking in many early CDK12 inhibitors. The parent study explicitly states that PP-C8 was synthesized to demonstrate "specificity for CDK12 over CDK13" [1]. In contrast, the selective inhibitor SR-4835 exhibits 10-fold lower potency for CDK10 and significant inhibition of CDK13 [2], while BSJ-4-116, although a selective degrader, does not degrade cyclin K [3].

CDK12 CDK13 isoform selectivity proteomics

Synergistic Antiproliferative Activity: PP-C8 Enhances PARP Inhibitor Efficacy in TNBC Models

PP-C8 demonstrates a profound synergistic antiproliferative effect when combined with PARP inhibitors in triple-negative breast cancer (TNBC) models, a functional consequence of its ability to downregulate DNA damage response (DDR) genes [1]. This synergy is a hallmark of effective CDK12 degradation and is not observed with CDK12 inhibition alone. Other degraders, such as BSJ-4-116, also exhibit synergy with the PARP inhibitor olaparib, but PP-C8's effect is specifically validated in TNBC cell lines [2].

PARP inhibitor synthetic lethality triple-negative breast cancer TNBC

Comprehensive Complex Degradation: PP-C8 Targets Both CDK12 and Cyclin K

PP-C8 is distinguished by its ability to simultaneously degrade both CDK12 and its obligate binding partner, Cyclin K, with comparable DC50 values of 416 nM and 412 nM, respectively [1]. This contrasts with the degradation profile of BSJ-4-116, which selectively degrades CDK12 but does not degrade Cyclin K [2]. The concurrent degradation of the entire CDK12-Cyclin K complex ensures complete ablation of the functional kinase unit, which may be crucial for observing maximal downstream effects on DDR gene transcription.

CDK12 Cyclin K complex degradation PROTAC

Mechanistic Purity: CRBN- and Proteasome-Dependent Degradation

PP-C8's degradation of the CDK12-Cyclin K complex is strictly dependent on both cereblon (CRBN) E3 ligase engagement and a functional ubiquitin-proteasome system (UPS) [1][2]. In control experiments, depletion of CRBN or inhibition of the proteasome completely abrogated PP-C8-induced degradation, confirming its bona fide PROTAC mechanism of action [2]. This mechanistic purity is essential for interpreting experimental results and avoiding off-target artifacts associated with non-specific degradation pathways.

CRBN proteasome mechanism of action PROTAC

Optimal Research and Industrial Application Scenarios for PP-C8 (3032108-74-7)


Investigating CDK12-Specific Transcriptional Regulation of DNA Damage Response Genes

PP-C8 is the preferred reagent for experiments requiring specific ablation of CDK12-Cyclin K function without confounding CDK13 degradation. Its validated selectivity, confirmed by global proteomics, makes it ideal for RNA-seq or ChIP-seq studies aiming to map CDK12-dependent gene expression programs [1]. Researchers can use PP-C8 to downregulate DDR gene mRNA levels and study the resulting homologous recombination deficiency (HRD) phenotype [1].

Modeling Synthetic Lethality with PARP Inhibitors in Triple-Negative Breast Cancer

Given its demonstrated profound synergy with PARP inhibitors in TNBC models, PP-C8 is a critical tool for exploring combination therapy strategies [1]. It can be used in preclinical studies to establish the therapeutic window for PARP inhibitor sensitization, assess biomarkers of response, and investigate mechanisms of resistance in CDK12-altered cancers [1].

Dissecting CDK12 Scaffolding vs. Kinase Functions

Unlike ATP-competitive inhibitors like SR-4835, PP-C8 eliminates the entire CDK12 protein, including any potential kinase-independent scaffolding roles [1]. This makes it an essential tool for functional genomics studies seeking to distinguish between the catalytic activity of CDK12 and its protein-protein interaction network. This application is particularly relevant in cell lines where CDK12 may have non-canonical functions [1].

Validating CDK12 as a Target in HR-Proficient Cancers

For drug discovery programs in oncology, PP-C8 can be used to chemically validate CDK12 as a target. By inducing degradation in HR-proficient cancer cell lines, researchers can assess whether CDK12 loss confers sensitivity to DNA-damaging agents or other targeted therapies, thereby informing target prioritization and patient stratification strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PP-C8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.